4-(3-Methoxyphenoxy)-6-chloropyrimidine

Vue d'ensemble

Description

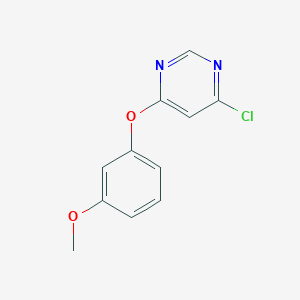

4-(3-Methoxyphenoxy)-6-chloropyrimidine is a substituted pyrimidine derivative characterized by a chlorinated pyrimidine core functionalized with a 3-methoxyphenoxy group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The 3-methoxyphenoxy substituent introduces electron-donating properties via the methoxy group (-OCH₃), which can modulate reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-6-chloropyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-methoxyphenol and 6-chloropyrimidine.

Coupling Reaction: The 3-methoxyphenol is reacted with 6-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the coupling process.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Methoxyphenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation of the methoxy group can produce hydroxypyrimidine derivatives.

Applications De Recherche Scientifique

4-(3-Methoxyphenoxy)-6-chloropyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mécanisme D'action

The mechanism of action of 4-(3-Methoxyphenoxy)-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyphenoxy group can enhance the compound’s ability to bind to specific targets, while the chlorine atom can influence its reactivity and stability. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Variations

The following table compares 4-(3-Methoxyphenoxy)-6-chloropyrimidine with structurally analogous pyrimidines:

Key Observations :

- Electron-Donating vs. In contrast, nitro (NO₂) or bromine (Br) substituents in analogs (e.g., ) withdraw electrons, increasing reactivity in nucleophilic aromatic substitution.

- Lipophilicity and Bioactivity: The methylthio (-SCH₃) group in increases lipophilicity, which may improve membrane permeability compared to the target compound’s methoxyphenoxy group.

- Steric Effects : Bulky substituents like pyrazolyl () or thiophenyl () groups reduce reaction rates in substitution reactions due to steric hindrance.

Physicochemical Properties

Activité Biologique

4-(3-Methoxyphenoxy)-6-chloropyrimidine is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a pyrimidine core substituted with a methoxyphenoxy group at the 4-position and a chlorine atom at the 6-position. The molecular formula is C_12H_10ClN_1O_2, and its CAS number is 1017087-53-4. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In various studies, it has shown promising results against different cancer cell lines:

- MCF-7 and MDA-MB-231 Cells : The compound demonstrated IC50 values ranging from 1.75 to 9.46 µM, outperforming the standard drug 5-Fluorouracil (5-FU), which had IC50 values of 17.02 µM and 11.73 µM, respectively .

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis, as evidenced by increased levels of caspase-9 in treated cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with notable effectiveness:

- Escherichia coli : Achieved a minimum inhibitory concentration (MIC) of 6.5 µg/mL.

- Candida albicans : Showed an MIC of 250 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 4 | Methoxy group | Enhances lipophilicity and cellular uptake |

| 6 | Chlorine atom | Increases binding affinity to target enzymes |

Studies have shown that modifications at these positions can significantly alter the compound's potency against cancer cells and microbes .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, on multiple cancer cell lines such as HepG2, HCT-116, and PC3. The results indicated substantial cytotoxicity, particularly in MCF-7 cells .

- Antiviral Potential : Although primarily studied for anticancer and antimicrobial properties, preliminary data suggest potential antiviral activity against certain viral strains, although further research is needed to confirm these findings.

- In Vivo Studies : Animal model studies are underway to evaluate the efficacy of this compound in reducing tumor size in xenograft models, which will provide insights into its therapeutic potential in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 3-methoxyphenoxy group at the 4-position of 6-chloropyrimidine?

- Methodological Answer : The 3-methoxyphenoxy group can be introduced via nucleophilic aromatic substitution (NAS) at the 4-position of 6-chloropyrimidine. Key considerations include:

- Activation of the leaving group : The chlorine at C6 can act as an electron-withdrawing group, activating the C4 position for substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–120°C) to facilitate NAS.

- Nucleophile preparation : Generate the phenoxide ion (3-methoxyphenoxide) using a strong base (e.g., NaH or KOH) to enhance nucleophilicity.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product.

- Validation : Confirm substitution via -NMR (aromatic proton shifts) and LC-MS (mass-to-charge ratio matching the molecular ion peak) .

Q. What spectroscopic methods are reliable for characterizing 4-(3-Methoxyphenoxy)-6-chloropyrimidine?

- Methodological Answer :

- -NMR : Aromatic protons from the 3-methoxyphenoxy group appear as distinct multiplets in δ 6.7–7.4 ppm, while the pyrimidine ring protons resonate as singlets or doublets in δ 8.0–8.8 ppm. Methoxy groups show sharp singlets near δ 3.8 ppm.

- -NMR : The carbonyl carbon (C2) of pyrimidine appears at ~160 ppm, with quaternary carbons (C4 and C6) near 150–155 ppm.

- ESI-MS : Look for the molecular ion peak [M+H] at m/z 265.67 (calculated for CHClNO).

- IR : Confirm the C-Cl stretch at ~700 cm and ether C-O-C at ~1250 cm .

Q. How should this compound be handled to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the chloro group.

- Safety : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Work in a fume hood due to potential toxicity.

- Waste disposal : Segregate halogenated waste and treat via professional hazardous waste services to prevent environmental release .

Advanced Research Questions

Q. How do electron-donating substituents influence the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Mechanistic insight : The 3-methoxyphenoxy group is electron-donating via resonance, which may deactivate the pyrimidine ring toward NAS. However, computational studies (e.g., DFT) show that substituent rigidity and hydrogen-bonding interactions with the nucleophile (e.g., NH) can modulate reactivity. For example, methoxy groups increase proton affinity at adjacent sites, potentially lowering activation barriers for substitution .

- Experimental validation : Compare reaction rates of this compound with analogs lacking the methoxy group under identical conditions (solvent, temperature). Monitor progress via -NMR or HPLC.

Q. How can DFT predict catalytic behavior in reactions involving this compound derivatives?

- Methodological Answer :

- Modeling approach : Optimize geometries of reactants, transition states, and products using B3LYP/6-31G(d). Calculate Gibbs free energy barriers for key steps (e.g., NAS, hydrogen-bond formation).

- Proton affinity (PA) correlation : As shown in uracil-derived systems, PA of hydrogen-bond acceptors (e.g., pyrimidine N1) inversely correlates with reaction barriers. Apply this to predict how modifying substituents (e.g., replacing methoxy with fluoro) affects catalysis .

- Validation : Compare computed barriers with experimental kinetic data (e.g., Arrhenius plots) to refine computational models.

Q. What role do hydrogen bonds play in enzymatic interactions with this compound?

- Methodological Answer :

- Binding studies : Use X-ray crystallography or molecular docking to map hydrogen bonds between the compound and target enzymes (e.g., kinases). The 6-chloro group may act as a hydrogen-bond acceptor, while the 3-methoxyphenoxy group participates in hydrophobic interactions.

- Mutagenesis : Engineer enzyme active sites (e.g., replace Ser/Thr residues with Ala) to disrupt hydrogen bonding and measure changes in inhibition potency (IC) .

Q. How can the chlorine at C6 be selectively replaced with thiol or amine groups?

- Methodological Answer :

Propriétés

IUPAC Name |

4-chloro-6-(3-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(5-8)16-11-6-10(12)13-7-14-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSWOTHHSIUXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.